N-(2,2-dimethylpropanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
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Overview
Description
2,2-Dimethyl-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a carbamothioyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the morpholine derivative with sulfonyl chloride under basic conditions.
Formation of the Carbamothioyl Group: The final step involves the reaction of the sulfonylated morpholine derivative with isothiocyanate to form the carbamothioyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,2-Dimethyl-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2,2-Dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness: 2,2-Dimethyl-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}propanamide stands out due to its combination of a morpholine ring, sulfonyl group, and carbamothioyl group, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H23N3O4S2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C16H23N3O4S2/c1-16(2,3)14(20)18-15(24)17-12-4-6-13(7-5-12)25(21,22)19-8-10-23-11-9-19/h4-7H,8-11H2,1-3H3,(H2,17,18,20,24) |
InChI Key |
BSUYVOLBXNCJPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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